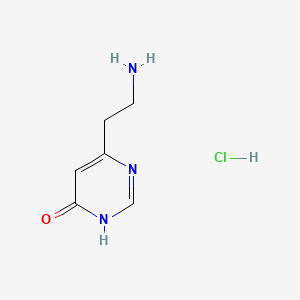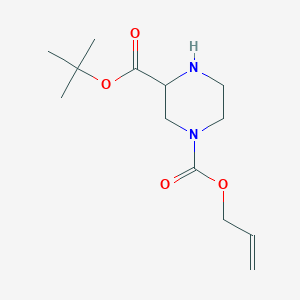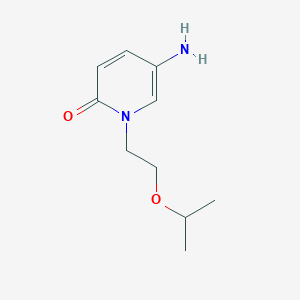
Tert-butyl 2-methyl-3-sulfanylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-methyl-3-sulfanylpropanoate: is an organic compound with the molecular formula C8H16O2S. It is a derivative of propanoic acid, featuring a tert-butyl ester group and a sulfanyl (thiol) group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize tert-butyl 2-methyl-3-sulfanylpropanoate involves the reaction of tert-butyl magnesium chloride with 2-methyl-3-sulfanylpropanoic acid. The reaction typically occurs in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture interference.
Esterification: Another method involves the esterification of 2-methyl-3-sulfanylpropanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. Catalysts and solvents are recycled to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions:
Oxidation: Tert-butyl 2-methyl-3-sulfanylpropanoate can undergo oxidation reactions where the sulfanyl group is converted to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, in anhydrous ether solvent, under reflux conditions.
Substitution: Alkyl halides, in the presence of a base like sodium hydride, under anhydrous conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Tert-butyl 2-methyl-3-sulfanylpropanoate is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Biology:
Bioconjugation: The sulfanyl group allows for bioconjugation reactions, where the compound can be linked to biomolecules for various biological studies.
Medicine:
Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting thiol-sensitive pathways.
Industry:
Polymer Chemistry: The compound is used in the modification of polymers to introduce sulfanyl functionalities, enhancing the material properties.
作用機序
Mechanism of Action: The mechanism by which tert-butyl 2-methyl-3-sulfanylpropanoate exerts its effects is primarily through its reactive sulfanyl group. This group can form covalent bonds with various molecular targets, including enzymes and receptors, altering their activity. The ester group can also undergo hydrolysis, releasing the active sulfanyl-containing acid.
Molecular Targets and Pathways:
Enzymes: The sulfanyl group can inhibit or activate enzymes by forming disulfide bonds or undergoing redox reactions.
Receptors: It can modulate receptor activity by covalent modification, affecting signal transduction pathways.
類似化合物との比較
Tert-butyl 3-sulfanylpropanoate: Similar structure but lacks the methyl group, leading to different reactivity and applications.
Tert-butyl 2-methyl-3-hydroxypropanoate: Similar ester structure but with a hydroxyl group instead of a sulfanyl group, resulting in different chemical properties and uses.
Tert-butyl 2-methyl-3-aminopropanoate: Contains an amino group, making it more basic and suitable for different types of reactions.
Uniqueness: Tert-butyl 2-methyl-3-sulfanylpropanoate is unique due to the presence of both a bulky tert-butyl ester group and a reactive sulfanyl group. This combination allows for versatile chemical reactions and applications in various fields, from organic synthesis to biological studies.
特性
分子式 |
C8H16O2S |
|---|---|
分子量 |
176.28 g/mol |
IUPAC名 |
tert-butyl 2-methyl-3-sulfanylpropanoate |
InChI |
InChI=1S/C8H16O2S/c1-6(5-11)7(9)10-8(2,3)4/h6,11H,5H2,1-4H3 |
InChIキー |
ABAKQOZUEHHXFA-UHFFFAOYSA-N |
正規SMILES |
CC(CS)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13481916.png)

![N-[(5-bromo-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B13481926.png)
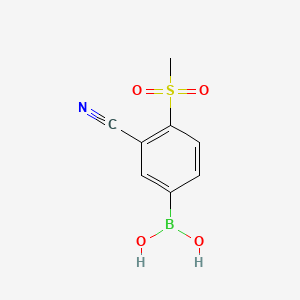
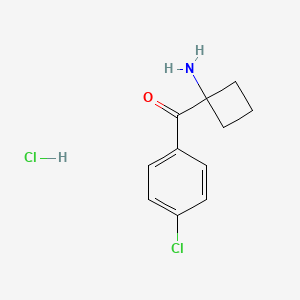
![O-[(3-bromophenyl)methyl]hydroxylamine](/img/structure/B13481936.png)

![2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid hydrochloride](/img/structure/B13481946.png)
![3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13481954.png)
![methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]acetate](/img/structure/B13481962.png)
